2-[(2,6-Dichlorophenyl)methoxy]pyrazine
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Overview
Description
2-[(2,6-Dichlorophenyl)methoxy]pyrazine is a chemical compound characterized by the presence of a pyrazine ring substituted with a 2,6-dichlorophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorophenyl)methoxy]pyrazine typically involves the reaction of 2,6-dichlorobenzyl chloride with pyrazine in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,6-dichlorobenzyl chloride and pyrazine.
Reaction Conditions: Reflux in the presence of a base such as potassium carbonate.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorophenyl)methoxy]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,6-Dichlorophenyl)methoxy]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorophenyl)methoxy]pyrazine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dichlorophenyl)methoxy]ethanol
- 2-[(2,6-Dichlorophenyl)methoxy]benzene
Uniqueness
2-[(2,6-Dichlorophenyl)methoxy]pyrazine is unique due to its pyrazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
642084-48-8 |
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Molecular Formula |
C11H8Cl2N2O |
Molecular Weight |
255.10 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]pyrazine |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-2-1-3-10(13)8(9)7-16-11-6-14-4-5-15-11/h1-6H,7H2 |
InChI Key |
MNBHIRAJVLKIQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=NC=CN=C2)Cl |
Origin of Product |
United States |
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